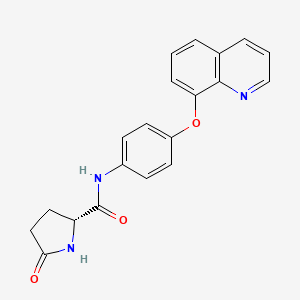![molecular formula C18H27N5O B7573327 N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide](/img/structure/B7573327.png)
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide, also known as DPTP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DPTP is a triazole-based compound that has been synthesized through a multi-step process, and has been found to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide has been found to interact with various proteins involved in cell signaling, including G protein-coupled receptors and ion channels. Additionally, N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide has been found to modulate the activity of various enzymes involved in cell signaling, including kinases and phosphatases.
Biochemical and physiological effects:
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide has been found to have unique biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit the production of inflammatory cytokines, and modulate pain perception. Additionally, N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide has been found to have antioxidant properties, which may protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide. One area of interest is the development of N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide analogs with improved properties, such as increased solubility or enhanced activity. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide, which may lead to the development of new therapeutic applications. Finally, studies are needed to investigate the safety and efficacy of N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide in animal models and clinical trials.
Synthesemethoden
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dimethylethanolamine to form the corresponding amide. Finally, the amide is reacted with sodium azide and copper (I) iodide to form the triazole ring, resulting in the formation of N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide has been found to have potential therapeutic applications in scientific research. It has been studied for its potential use as an anti-cancer agent, due to its ability to induce cell death in cancer cells. N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide has also been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines. Additionally, N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide has been found to have potential use as an analgesic, due to its ability to modulate pain perception.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-21(2)15-16-22(12-6-9-17-7-4-3-5-8-17)18(24)10-13-23-14-11-19-20-23/h3-5,7-8,11,14H,6,9-10,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBLDPKENUEMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCCC1=CC=CC=C1)C(=O)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)


![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)

![(3S)-1-[2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7573287.png)
![N-naphthalen-1-yl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7573302.png)
![N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropan-1-amine](/img/structure/B7573312.png)
![2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)
![[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B7573324.png)



![4-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1-N-(oxan-4-yl)benzene-1,4-diamine](/img/structure/B7573343.png)